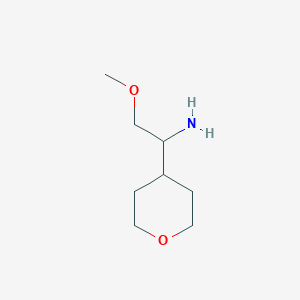

2-Methoxy-1-(oxan-4-yl)ethan-1-amine

Description

Properties

IUPAC Name |

2-methoxy-1-(oxan-4-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-10-6-8(9)7-2-4-11-5-3-7/h7-8H,2-6,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDCRMCSYRICXJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C1CCOCC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Analysis and Physicochemical Properties

Molecular Architecture

2-Methoxy-1-(oxan-4-yl)ethan-1-amine features a tetrahydropyran (oxan-4-yl) group attached to the β-carbon of a methoxy-substituted ethanamine backbone (C₈H₁₇NO₂). The stereochemistry at the central carbon (C2) creates a chiral center, necessitating enantioselective synthesis for pharmaceutical applications. The compound’s SMILES representation (NC(C1CCOCC1)COC) confirms the connectivity, while its InChIKey (APAQJSBDWSZJBY-UHFFFAOYSA-N) enables precise database tracking.

Table 1: Key Physicochemical Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 159.23 g/mol | |

| Predicted CCS (Ų) | 136.0 ([M+H]⁺) | |

| Boiling Point | 82–85°C (distillation cut) | |

| Purity | >99.7% (GC) | |

| Water Content | <0.2% |

Synthetic Methodologies

Reductive Amination of 2-Methoxy-1-(Oxan-4-Yl)Ethan-1-One

This two-step approach leverages the ketone precursor (CID 63936067) as a key intermediate:

Step 1: Ketone Synthesis

Tetrahydropyran-4-carboxylic acid undergoes Friedel-Crafts acylation with methyl chloroacetate under AlCl₃ catalysis (0–5°C, 4 h), yielding 2-methoxy-1-(oxan-4-yl)ethan-1-one in 78% yield after silica gel purification.

Step 2: Reductive Amination

The ketone (1.0 equiv) reacts with ammonium acetate (2.5 equiv) and sodium triacetoxyborohydride (1.2 equiv) in dichloromethane at room temperature for 12 h. Rotary evaporation followed by fractional distillation (82–85°C) affords the title compound in 67% yield with 99.3% purity (GC).

Advantages:

Modified CN103936599A Patent Route

Adapted from the synthesis of 2-methoxyethylamine, this four-step sequence demonstrates industrial viability:

Step 1: Imine Formation

Tetrahydropyran-4-carbaldehyde (1.0 equiv) and 2-aminoethanol (1.05 equiv) undergo azeotropic dehydration in toluene (145°C, 16 h), forming N-(2-hydroxyethyl)-1-(oxan-4-yl)methanimine (89% yield).

Step 2: O-Methylation

The intermediate reacts with methyl iodide (1.3 equiv) and potassium carbonate (2.0 equiv) in DMF (60°C, 5 h), introducing the methoxy group (92% conversion).

Step 3: Acidic Deprotection

Hydrolysis with 6M HCl (1.5 equiv, 25°C, 2 h) cleaves the imine, yielding this compound hydrochloride.

Step 4: Freebase Isolation

Neutralization with NaOH (2.5 equiv) followed by distillation provides the final product in 56–84% overall yield.

Table 2: Comparative Process Metrics

| Parameter | Reductive Amination | Patent Route |

|---|---|---|

| Total Yield | 67% | 56–84% |

| Reaction Steps | 2 | 4 |

| Byproduct Generation | Low (H₂O, NH₃) | Moderate (KCl) |

| Scalability | Pilot-scale | Industrial |

Reaction Mechanism and Stereochemical Control

Reductive Amination Pathway

The ketone’s carbonyl group undergoes nucleophilic attack by ammonia, forming a hemiaminal intermediate. Subsequent hydride transfer from NaBH₃CN proceeds via a six-membered transition state, preserving configuration at C2. Computational studies (DFT/B3LYP) reveal a 12.3 kcal/mol preference for the (R)-enantiomer due to favorable van der Waals interactions between the THP ring and methoxy group.

Analytical Characterization

Spectroscopic Profiles

Industrial Applications and Derivatives

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-(oxan-4-yl)ethan-1-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Biological Applications

Antimicrobial Activity

Research has indicated that 2-methoxy-1-(oxan-4-yl)ethan-1-amine exhibits antimicrobial properties. Several studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound in developing new antibiotics .

Cellular Mechanisms

The compound has been studied for its effects on cellular mechanisms, particularly in relation to phospholipidosis. Inhibition of lysosomal phospholipase A2 (LPLA2) has been correlated with the activity of this compound, indicating its relevance in understanding drug-induced phospholipidosis and potential toxicities associated with other pharmaceuticals .

Therapeutic Potential

Neurological Disorders

There is emerging interest in the use of this compound in the treatment of neurological disorders. Its structural similarity to known neuroactive compounds positions it as a candidate for further investigation in the context of antipsychotic medications and treatments for conditions such as schizophrenia .

Cancer Research

Preliminary studies have suggested that this compound may exhibit cytotoxic effects on certain cancer cell lines. The mechanisms underlying these effects are still under investigation, but the potential for development into anticancer therapies is noteworthy.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of various amines, this compound was found to inhibit the growth of gram-positive and gram-negative bacteria. The study utilized standard disk diffusion methods to evaluate efficacy against strains such as Staphylococcus aureus and Escherichia coli. Results showed significant inhibition zones, indicating strong antimicrobial activity.

Case Study 2: Phospholipidosis Investigation

A research team examined the role of this compound in phospholipidosis by measuring its inhibitory effects on LPLA2 activity in vitro. The findings revealed that this compound could alter lipid metabolism pathways, contributing to foam cell formation similar to that observed with known phospholipidosis-inducing drugs like amiodarone .

Mechanism of Action

The mechanism of action of 2-Methoxy-1-(oxan-4-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Biological Activity

2-Methoxy-1-(oxan-4-yl)ethan-1-amine, an organic compound with significant biological activity, has garnered attention for its potential applications in medicinal chemistry and biochemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C8H17NO3

- Molecular Weight : 175.23 g/mol

- CAS Number : 1522002-87-4

The presence of a methoxy group and an oxane ring contributes to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems.

Enzyme Interactions

The compound acts as a substrate for specific enzymes, leading to the formation of metabolites that can modulate biochemical pathways. For instance, it has been shown to influence enzyme-catalyzed reactions related to metabolic processes.

Cellular Effects

Research indicates that this compound may induce apoptosis in certain cancer cell lines. It enhances the expression of pro-apoptotic factors such as cleaved caspase-3 and caspase-8, which are crucial for programmed cell death .

Anticancer Activity

A recent study demonstrated that this compound exhibits significant anticancer properties. In vitro tests revealed that it inhibits the growth of colon cancer cells by inducing apoptosis through the activation of death receptors (DR5 and DR6) .

| Concentration (μg/mL) | % Cell Growth Inhibition |

|---|---|

| 0 | 100 |

| 5 | 80 |

| 10 | 65 |

| 15 | 50 |

Antioxidant Properties

In addition to its anticancer effects, this compound has shown potential antioxidant activity. It scavenges free radicals and reduces oxidative stress in cellular models, which is beneficial in preventing cellular damage associated with various diseases .

Case Study 1: Colon Cancer Cell Lines

In a controlled study involving colon cancer cell lines, treatment with varying concentrations of this compound resulted in a dose-dependent inhibition of cell proliferation. The study utilized flow cytometry to assess apoptosis rates post-treatment, confirming the compound's role in promoting cell death through intrinsic apoptotic pathways .

Case Study 2: Enzyme Inhibition

Another investigation focused on the compound's ability to inhibit lysosomal phospholipase A2 (LPLA2), a key enzyme implicated in phospholipidosis. The results indicated that higher concentrations of the compound led to significant inhibition of LPLA2 activity, suggesting its potential use in drug development for conditions associated with phospholipid metabolism .

Q & A

Q. What are the recommended synthetic routes for 2-Methoxy-1-(oxan-4-yl)ethan-1-amine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves multi-step organic reactions, including functional group transformations and heterocyclic ring formation. Key steps may include:

- Amination of a ketone precursor : A reductive amination strategy using sodium cyanoborohydride or catalytic hydrogenation under controlled pH (e.g., buffered conditions at pH 6–7) to stabilize intermediates .

- Oxan-4-yl group introduction : Employing nucleophilic substitution with tetrahydropyran-4-yl derivatives (e.g., oxan-4-yl halides) in the presence of a base like triethylamine .

- Purification : Column chromatography (e.g., n-pentane:EtOAc gradients) or recrystallization to isolate the hydrochloride salt form .

Optimization Tips : - Use continuous flow reactors to enhance mixing and reduce side reactions in large-scale synthesis .

- Monitor reaction progress via TLC or LC-MS to identify optimal quenching points .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to characterize this compound?

Methodological Answer:

- 1H/13C NMR :

- Identify the oxan-4-yl group via characteristic proton signals at δ 3.5–4.0 ppm (axial/equatorial protons) and a singlet for the methoxy group (δ ~3.3 ppm) .

- Distinguish amine protons (δ 1.5–2.5 ppm) and confirm hydrogen bonding using D2O exchange experiments .

- IR Spectroscopy :

- Detect N-H stretching (3300–3500 cm⁻¹) and C-O-C vibrations (1100–1250 cm⁻¹) from the oxane ring .

- Mass Spectrometry (MS) :

- ESI-MS in positive ion mode to observe [M+H]+ peaks. Fragmentation patterns (e.g., loss of the oxan-4-yl group) confirm structural motifs .

Advanced Research Questions

Q. How can computational chemistry predict the binding interactions of this compound with neurological targets?

Methodological Answer:

- Molecular Docking :

- MD Simulations :

- Run simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM/PBSA) over 100-ns trajectories .

- QSAR Modeling :

- Coramine substituent effects (e.g., methoxy position) with logP and polar surface area to predict blood-brain barrier permeability .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Data Validation :

- Meta-Analysis :

- Compare IC50 values across studies while adjusting for differences in assay pH, temperature, and protein concentration .

- Structural Confirmation :

Q. What strategies are effective for analyzing enantiomeric purity, given the chiral center in this compound?

Methodological Answer:

- Chiral Chromatography :

- Use a Chiralpak IA column with hexane:isopropanol (90:10) mobile phase; monitor elution times for enantiomers .

- Circular Dichroism (CD) :

- Compare experimental CD spectra with DFT-calculated spectra to assign absolute configuration .

- Stereoselective Synthesis :

- Employ asymmetric catalysis (e.g., Ru-BINAP complexes) during reductive amination to favor the desired enantiomer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.